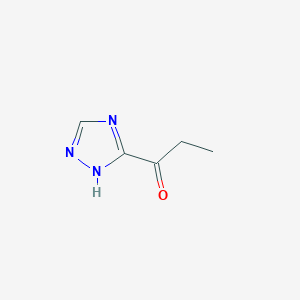

1-(4H-1,2,4-triazol-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRQOKCTIMDAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480235-50-4 | |

| Record name | 1-(4H-1,2,4-triazol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 4h 1,2,4 Triazol 3 Yl Propan 1 One and Its Derivatives

Direct Synthesis Approaches for 1-(4H-1,2,4-triazol-3-yl)propan-1-one

Direct synthetic methods for this compound are foundational in creating this specific chemical entity. One common approach involves the cyclization of an appropriate precursor that already contains the propanone moiety. For instance, the reaction of a suitable acyl hydrazide with a source of the remaining triazole ring atoms can lead to the desired product. While specific literature detailing a one-pot synthesis of this exact molecule is not extensively covered, general methods for 1,2,4-triazole (B32235) synthesis can be adapted. These often involve the condensation of hydrazides with compounds containing a nitrile or a similar functional group, followed by cyclization. The challenge in these direct syntheses lies in controlling regioselectivity to ensure the formation of the 3-substituted isomer.

Synthetic Pathways to Related 1,2,4-Triazolyl Propanone Derivatives

The synthesis of derivatives of this compound often provides more versatility and allows for the introduction of various functional groups. These methods are crucial for developing libraries of compounds for biological screening.

Michael Addition of N-Heterocycles to α,β-Unsaturated Ketones

The aza-Michael addition is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In this context, 1,2,4-triazole can act as a nucleophile (a Michael donor) and add to α,β-unsaturated ketones (Michael acceptors). wikipedia.orgorganic-chemistry.org This reaction is a key strategy for synthesizing propanone derivatives of 1,2,4-triazoles. The reaction typically proceeds by the addition of the N-H proton of the triazole ring to the double bond of the unsaturated ketone. researchgate.netthieme-connect.com

Recent research has demonstrated efficient, catalyst- and base-free aza-Michael addition reactions of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes, resulting in highly substituted 1,2,4-triazole-based 3-nitrochromanes in good to excellent yields. researchgate.netthieme-connect.com This highlights the utility of this method for creating complex molecules containing the 1,2,4-triazole scaffold. The use of basic ionic liquids like choline (B1196258) hydroxide (B78521) has also been shown to effectively catalyze the aza-Michael addition of N-heterocycles to α,β-unsaturated compounds under aqueous or solvent-free conditions. tandfonline.com

| Catalyst/Conditions | Michael Acceptor | Product Type | Yield | Reference |

| Catalyst- and base-free | 2-aryl-3-nitro-2H-chromenes | 1,2,4-triazole-based 3-nitrochromanes | up to 86% | researchgate.netthieme-connect.com |

| [Ch]OH or [n-butyl urotropinium]OH | α,β-unsaturated compounds | N-heterocycle adducts | High | tandfonline.com |

Condensation Reactions for Triazole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, including the formation of the 1,2,4-triazole ring. Two classic named reactions in this category are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com This method, discovered in 1911, can be limited by the need for high temperatures and long reaction times, often resulting in low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The Einhorn-Brunner reaction is the synthesis of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. wikipedia.orgwikipedia.orgscispace.com This reaction can produce an isomeric mixture of triazoles. The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the groups on the imide, with the stronger acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org

More contemporary methods involve the condensation of various starting materials. For example, studies on the reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole have shown the formation of stable hemiaminals and Schiff bases under neutral conditions. mdpi.com Another approach describes the synthesis of 1,2,4-triazole derivatives through the condensation of acetyl-hydrazide with a nitrile, followed by ring closure, a method that can be enhanced by microwave assistance. researchgate.net

| Reaction Name | Reactants | Product | Key Features | References |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | Can have low yields and require harsh conditions. wikipedia.org | wikipedia.orgyoutube.com |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine (B178648) | Isomeric mixture of 1,2,4-Triazoles | Regioselectivity depends on imide substituents. wikipedia.org | wikipedia.orgwikipedia.orgscispace.com |

| Modern Condensation | Acetyl-hydrazide, Nitrile | Substituted 1,2,4-Triazole | Can be optimized with microwave synthesis. researchgate.net | researchgate.net |

Intramolecular Cyclization Protocols

Intramolecular cyclization is a key step in many synthetic routes to 1,2,4-triazoles. These protocols often involve the formation of a linear precursor which then undergoes ring closure to form the heterocyclic system.

One such strategy is the oxidative cyclization of hydrazones. For example, the use of selenium dioxide (SeO₂) can efficiently cyclize heterocyclic hydrazones to form fused 1,2,4-triazolo systems with moderate to good yields. nih.govfrontiersin.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an oxidant and a Lewis acid to catalyze the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol (PEG), providing a green and efficient route to 3,4,5-trisubstituted-1,2,4-triazoles. nih.govfrontiersin.org

Another approach involves the treatment of amidothiourea with an aqueous potassium carbonate solution, which upon heating and subsequent neutralization, yields a 1,2,4-triazole-3-thione intermediate. acs.org This intermediate can then be further modified. A one-pot, two-step process starting from a carboxylic acid and an amidine, with in-situ formation of an amide, followed by reaction with a monosubstituted hydrazine, leads to 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity. frontiersin.org

| Reagent/Catalyst | Precursor | Product | Yield | References |

| SeO₂ | Heterocyclic hydrazones | Fused 1,2,4-triazoles | 79-98% | nih.govfrontiersin.org |

| Ceric Ammonium Nitrate (CAN) | Amidrazones, Aldehydes | 3,4,5-trisubstituted-1,2,4-triazoles | 61-97% | nih.govfrontiersin.org |

| Aqueous K₂CO₃ | Amidothiourea | 1,2,4-triazole-3-thione | - | acs.org |

| HATU, DIPEA | Carboxylic acid, Amidine, Hydrazine | 1,3,5-trisubstituted-1,2,4-triazoles | up to 90% | frontiersin.org |

S-Alkylation Methodologies for Mercapto-Triazole Derivatives

Mercapto-triazoles, specifically 1,2,4-triazole-3-thiones, are versatile intermediates for the synthesis of a wide array of derivatives. The thiol group is readily alkylated to form thioethers, which can possess significant biological activities.

The synthesis of S-alkylated-3-mercapto-1,2,4-triazoles is a common strategy. benthamdirect.comresearchgate.net For instance, a series of 3-[3-[4-(Substituted)-1-cyclicamine]propyl]thio-5-substituted wikipedia.orgwikipedia.orgmdpi.comtriazoles were synthesized with good yields starting from the corresponding carboxylic acids. benthamdirect.com The general procedure involves the reaction of the 1,2,4-triazole-3-thione with an alkyl halide in the presence of a base. This S-alkylation has been used to introduce a variety of substituents, including those bearing cyclic amine moieties. benthamdirect.com Research has also focused on the synthesis and biological evaluation of S-alkyl derivatives of 7-((3-mercapto-4-methyl-1,2,4-triazol-5-yl)methyl)-3-methylxanthine. pharmj.org.ua

| Starting Material | Alkylating Agent | Product Type | Application | References |

| 5-substituted-1,2,4-triazole-3-thione | 1-bromo-3-chloropropane followed by cyclic amine | 3-[3-[4-(Substituted)-1-cyclicamine]propyl]thio-5-substituted wikipedia.orgwikipedia.orgmdpi.comtriazoles | Anticancer agents | benthamdirect.com |

| 7-((3-mercapto-4-methyl-1,2,4-triazol-5-yl)methyl)-3-methylxanthine | Halogenalkanes | S-alkyl derivatives of xanthine-triazole | Biologically active compounds | pharmj.org.ua |

Thiol-Epoxy Click Chemistry in Triazole Synthesis

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-epoxy reaction is a prime example of a click reaction and has been effectively utilized in the synthesis of functionalized 1,2,4-triazole derivatives. researchgate.net

This methodology involves the reaction of a 1,2,4-triazole-3-thione with an epoxide. The reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with 1-(oxiran-2-ylmethyl)piperidine (B1313976) provides a facile and efficient method for synthesizing vicinal amino alcohols. mdpi.com This reaction proceeds with high yields and regiospecificity, where the oxirane ring opens according to Krasusky's rule, often without the need for a catalyst due to the anchimeric assistance of the basic nitrogen in the epoxide. mdpi.compreprints.orgresearchgate.net This approach is valuable for creating complex molecules that combine the triazole nucleus with other pharmacologically important scaffolds like vicinal amino alcohols. mdpi.com

| Triazole Reactant | Epoxide Reactant | Product | Key Features | References |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | 1-(oxiran-2-ylmethyl)piperidine | Vicinal amino alcohols with a triazole thioether bridge | High yields, regiospecific, catalyst-free. mdpi.com | mdpi.compreprints.orgresearchgate.net |

Reactions Involving Oxirane Intermediates

While the direct synthesis of this compound using oxirane intermediates is not extensively detailed in the reviewed literature, the functionalization of pre-formed triazole rings with epoxide-containing side chains is a common strategy for creating diverse derivatives. This approach typically involves the N-alkylation of a 1,2,4-triazole ring with a suitable oxirane-containing electrophile.

The general reaction involves the nucleophilic attack of a nitrogen atom of the triazole ring on one of the carbon atoms of the oxirane ring, leading to its opening. This reaction is often catalyzed by a base and results in the formation of a β-hydroxyalkyl substituted triazole. The resulting hydroxyl group can then be further oxidized to a ketone to yield a propanone derivative. This two-step process provides a versatile route to introduce a propanone side chain onto a triazole scaffold.

Multi-Step Synthetic Sequences from Precursors

Multi-step synthesis is a cornerstone for constructing complex 1,2,4-triazole derivatives, allowing for precise control over the substitution pattern. chemmethod.com A common approach begins with the construction of the core triazole ring from simple, acyclic precursors, followed by functionalization.

One illustrative multi-step sequence involves:

Amidine Formation : Starting from a nitrile, an amidine can be formed. This serves as a key building block for the triazole ring.

Condensation with a Hydrazide : The amidine is then condensed with a suitable hydrazide. For the target molecule, a propionyl hydrazide or a related three-carbon precursor would be required. This condensation and subsequent cyclization reaction forms the 1,2,4-triazole ring. researchgate.net

Functional Group Interconversion : Once the triazole ring with the propyl side chain is formed, further chemical modifications can be performed. For instance, if the side chain contains a functional group like an ester or an alcohol, it can be converted to the desired ketone functionality through hydrolysis and oxidation, or other standard organic transformations.

Another versatile multi-step approach involves the reaction of nitriles with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. This intermediate can then react with another nitrile in a copper-catalyzed process, followed by intramolecular cyclization, to yield the disubstituted 1,2,4-triazole. researchgate.netacs.org By selecting appropriate nitrile precursors, this method can be adapted to synthesize the this compound structure. For example, using propionitrile (B127096) as one of the starting materials could introduce the desired propanone precursor side chain.

Synthesis from Succinic Anhydride (B1165640) and Aminoguanidine (B1677879) Hydrochloride

A well-documented pathway for synthesizing derivatives closely related to the target compound involves the reaction of succinic anhydride with aminoguanidine hydrochloride. rsc.org This method leads to the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share the triazolyl-propane core structure. nih.govmonash.edu

Two complementary synthetic pathways have been developed based on this reaction, with the choice depending on the nucleophilicity of the amine used for the final amidation step. rsc.org

Pathway 1 (for aliphatic amines) : This pathway begins with the preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride. This intermediate then reacts with a primary or secondary aliphatic amine under microwave irradiation. The reaction proceeds via a nucleophilic opening of the succinimide (B58015) ring, followed by recyclization to form the 1,2,4-triazole ring, yielding the final propanamide derivative. nih.gov

Pathway 2 (for aromatic amines) : When less nucleophilic aromatic amines are used, an alternative sequence is employed. First, N-arylsuccinimides are prepared from succinic anhydride and the aromatic amine. These N-arylsuccinimides subsequently react with aminoguanidine hydrochloride, again under microwave irradiation, to produce the desired N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.orgnih.gov

The reaction conditions for the key cyclization step have been optimized, with acetonitrile (B52724) being an effective solvent at 170 °C under microwave irradiation for 25 minutes. nih.gov

| Starting Materials | Key Intermediate | Final Amine | Product | Pathway |

|---|---|---|---|---|

| Succinic Anhydride, Aminoguanidine HCl | N-guanidinosuccinimide | Aliphatic Amines (e.g., Morpholine) | N-aliphatic-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 1 |

| Succinic Anhydride, Aromatic Amine | N-arylsuccinimide | Aminoguanidine HCl | N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 2 |

Catalytic Protocols in the Synthesis of 1,2,4-Triazolyl Propanone Structures

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules like 1,2,4-triazoles. Both transition-metal and metal-free catalytic systems have been developed. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysis is particularly prominent in the synthesis of 1,2,4-triazoles. acs.org One effective method involves the copper-catalyzed reaction of amidines with nitriles. acs.org This process utilizes an inexpensive copper catalyst (e.g., Cu(OAc)2 or CuCl2), a base such as K3PO4, and molecular oxygen (from air) as a green oxidant. isres.orgnih.gov The reaction proceeds through sequential N-C and N-N bond-forming oxidative couplings and demonstrates good tolerance for a wide range of functional groups. acs.org

Another powerful copper-catalyzed, one-pot synthesis uses readily available nitriles and hydroxylamine hydrochloride. acs.orgnih.gov The reaction sequence involves the formation of an amidoxime, which then undergoes a copper-catalyzed reaction with another nitrile molecule, followed by intramolecular dehydration and cyclization to afford the 1,2,4-triazole product. researchgate.net This method is advantageous as it can be performed without the need for an inert atmosphere. acs.org

Silver and Other Metal Catalysis: Catalyst-controlled regioselectivity has been achieved in the [3+2] cycloaddition of isocyanides with diazonium salts. isres.org In these reactions, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis yields the 1,5-disubstituted regioisomers. organic-chemistry.org

Metal-Free Catalytic Protocols: To avoid potential metal contamination in the final products, metal-free synthetic routes have been developed. nih.govfrontiersin.org One such approach involves the iodine-catalyzed oxidative cyclization of hydrazones and amines. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org Additionally, metal-free, three-component reactions of trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and benzene-1,3,5-triyl triformate have been reported for synthesizing specific triazole derivatives. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Copper | Cu(OAc)₂, CuCl₂ | Amidines, Nitriles | Uses air as oxidant, inexpensive, good functional group tolerance. | acs.orgisres.org |

| Copper | Cu(OAc)₂ | Nitriles, Hydroxylamine | One-pot synthesis, no inert atmosphere required. | acs.org |

| Silver | Ag(I) salts | Isocyanides, Diazonium salts | High regioselectivity for 1,3-disubstituted triazoles. | organic-chemistry.org |

| Metal-Free | Iodine (I₂) | Hydrazones, Amines | Avoids metal contamination, cascade reaction mechanism. | organic-chemistry.org |

Green Chemistry Considerations in Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov Key strategies include the use of alternative energy sources, eco-friendly solvents, and catalyst-free conditions. pnrjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-triazoles. rsc.org It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. pnrjournal.com The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and amines is a prime example where microwave heating at 170 °C for just 25 minutes provides satisfactory results. nih.gov Simple and mild catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can also be achieved smoothly under microwave irradiation. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, is another nonconventional energy source that promotes chemical reactions. nih.gov Ultrasonic irradiation has been successfully used to synthesize fused 1,2,4-triazolo[1,5-a]pyrimidines, offering advantages like shorter reaction times, mild conditions, and excellent yields compared to conventional heating. nih.gov This technique enhances mass transfer and can accelerate reaction rates, contributing to a more energy-efficient process.

Catalyst and Solvent Choices: A major focus of green chemistry is the replacement of hazardous reagents and solvents. The development of metal-free synthetic routes, such as those using iodine or operating without any external catalyst, is a significant step in this direction. organic-chemistry.orgisres.org Furthermore, the use of copper catalysts with molecular oxygen (air) as the terminal oxidant is considered a green approach, as the only byproduct is water. acs.org Electrochemical methods that avoid strong chemical oxidants and transition-metal catalysts also represent a greener alternative for synthesizing 1,2,4-triazoles. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions Involving the Propanone Unit or Triazole Ring

Nucleophilic substitution reactions are fundamental in organic chemistry, and in the context of 1-(4H-1,2,4-triazol-3-yl)propan-1-one, they can theoretically occur at either the propanone unit or the triazole ring. However, the reactivity of these sites is highly dependent on the reaction conditions and the nature of the nucleophile.

The propanone unit, specifically the carbonyl carbon, is electrophilic and susceptible to nucleophilic attack. This can lead to addition reactions, and under certain conditions, substitution of the entire propanone group if a suitable leaving group is formed. The triazole ring itself, being an electron-rich aromatic system, is generally resistant to nucleophilic substitution unless activated by electron-withdrawing groups. For unsubstituted 1,2,4-triazoles, nucleophilic attack on the ring carbons is not a common reaction pathway.

Research on related 1,2,4-triazole (B32235) derivatives has shown that nucleophilic substitution on the triazole ring is more feasible when a good leaving group, such as a nitro or halo substituent, is present. For instance, studies have been conducted on the nucleophilic substitution of chloroquinolines with 1,2,4-triazole, highlighting the role of acid and base catalysis in such reactions. nih.gov However, for the parent compound this compound, which lacks such a leaving group, direct nucleophilic substitution on the triazole ring is not a favored process.

Reactions at the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a versatile scaffold that can undergo various reactions, primarily at its nitrogen atoms. These reactions are crucial for the synthesis of a wide array of derivatives with diverse applications.

Alkylation: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated. The alkylation of 1H-1,2,4-triazole can result in the formation of N1- and N4-substituted isomers. researchgate.net The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base used, and the solvent system. researchgate.net For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net Microwave-assisted alkylation using potassium carbonate as a base in an ionic liquid has also been developed as a regioselective method for synthesizing 1-alkyl-1,2,4-triazoles. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.org While the parent this compound does not have a sufficiently acidic proton on the ring for direct participation in the Mannich reaction, its derivatives, particularly those with an amino group, readily undergo this transformation. For example, 4-amino-1,2,4-triazole (B31798) derivatives can be converted to Mannich bases. zsmu.edu.uatucl.edu.np These reactions typically involve the amino group at the 4-position of the triazole ring acting as the nucleophile. nih.govresearchgate.netoarjbp.com

Derivatization Strategies from the Parent Compound and its Intermediates

The parent compound, this compound, serves as a versatile starting material for the synthesis of a wide range of derivatives. These derivatization strategies often involve modifications at both the propanone unit and the triazole ring, leading to compounds with potentially enhanced biological activities.

One common strategy involves the conversion of the ketone functionality into other reactive groups. For example, the carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized. Alternatively, the ketone can be a precursor for the introduction of an amino group, which then allows for a variety of subsequent reactions.

A significant derivatization pathway involves the synthesis of 4-amino-1,2,4-triazole derivatives. These are often prepared through the hydrazinolysis of other heterocyclic compounds, such as 1,3,4-oxadiazoles. researchgate.net Once the 4-amino group is introduced, it provides a handle for numerous transformations, including the formation of Schiff bases and Mannich bases. zsmu.edu.uamdpi.comtandfonline.comresearchgate.netfabad.org.trnih.gov

The following table summarizes some of the key intermediates and the types of derivatives that can be synthesized from them:

| Starting Material/Intermediate | Reagents/Conditions | Product Type |

| This compound | Alkyl halide, Base | N-alkylated triazole derivatives |

| 1,3,4-Oxadiazole derivative | Hydrazine (B178648) hydrate (B1144303) | 4-Amino-1,2,4-triazole derivative |

| 4-Amino-1,2,4-triazole derivative | Aldehyde/Ketone | Schiff base |

| 4-Amino-1,2,4-triazole derivative | Formaldehyde, Amine | Mannich base |

Formation of Iminomethine and Schiff Base Derivatives

Imines and Schiff bases are compounds containing a carbon-nitrogen double bond. organic-chemistry.orgyoutube.com The formation of these derivatives from this compound typically requires the initial introduction of a primary amino group onto the triazole ring, most commonly at the 4-position.

The synthesis of 4-amino-1,2,4-triazole derivatives is a key step. mdpi.com These amino-triazoles can then undergo condensation reactions with various aldehydes and ketones to yield the corresponding Schiff bases. researchgate.netfabad.org.trnih.govnih.gov This reaction is often catalyzed by a small amount of acid. mdpi.com A facile and efficient method for the synthesis of Schiff bases from amino-triazoles involves the use of ultrasound irradiation, which can significantly reduce reaction times. nih.gov

The general reaction for the formation of a Schiff base from a 4-amino-1,2,4-triazole derivative is as follows:

R-CHO + H2N-Triazole → R-CH=N-Triazole + H2O

A variety of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse library of Schiff base derivatives. mdpi.comnih.gov

Hydrazinolysis Reactions of Triazole Derivatives

Hydrazinolysis, a reaction involving hydrazine, is a crucial transformation in the synthesis and derivatization of 1,2,4-triazoles. One of the most significant applications of hydrazinolysis in this context is the conversion of 1,3,4-oxadiazole-2-thiones into 4-amino-1,2,4-triazole-3-thiones. researchgate.net This reaction proceeds through the opening of the oxadiazole ring by hydrazine, followed by intramolecular cyclization to form the triazole ring. researchgate.net

This transformation is particularly important as it provides a direct route to 4-amino-1,2,4-triazole derivatives, which are key intermediates for the synthesis of Schiff bases and Mannich bases as discussed in the previous sections. The reaction of esters with hydrazine hydrate is also a common method to produce the corresponding acyl hydrazides, which are versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. nih.govacs.org

The hydrazinolysis of acyl-triazoles can also lead to the formation of hydrazones, which are valuable intermediates in organic synthesis. wikipedia.org The reaction of a ketone with hydrazine or its derivatives forms a hydrazone, which can then be used in subsequent reactions such as the Wolff-Kishner reduction. wikipedia.org

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (IR) for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "1-(4H-1,2,4-triazol-3-yl)propan-1-one," the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A typical IR data table for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100-3300 | Stretching vibration of the N-H bond in the triazole ring. |

| C-H stretch (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the ethyl group. |

| C=O stretch (ketone) | 1680-1710 | Stretching vibration of the carbonyl group. |

| C=N stretch | 1600-1650 | Stretching vibration of the carbon-nitrogen double bond in the triazole ring. |

| N-N stretch | 1250-1350 | Stretching vibration of the nitrogen-nitrogen single bond in the triazole ring. |

| C-N stretch | 1000-1250 | Stretching vibration of the carbon-nitrogen single bonds. |

These values are indicative and the precise wavenumbers would provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the expected signals in a ¹H NMR spectrum would be:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | 1.0-1.3 | Triplet | 3H |

| CH₂ (ethyl group) | 2.8-3.2 | Quartet | 2H |

| C-H (triazole ring) | 8.0-9.0 | Singlet | 1H |

| N-H (triazole ring) | 12.0-15.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in the molecule. The expected signals for the target compound are:

| Carbon Environment | Chemical Shift (δ, ppm) |

| CH₃ (ethyl group) | 8-12 |

| CH₂ (ethyl group) | 30-40 |

| C=O (ketone) | 190-200 |

| C3/C5 (triazole ring) | 140-160 |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For "this compound" (molecular formula C₅H₇N₃O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the ethyl group, carbon monoxide, or cleavage of the triazole ring.

Investigations into Tautomeric Forms of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the proton on the nitrogen atoms of the triazole ring is influenced by the nature and position of the substituents. For 3-substituted 1,2,4-triazoles, the equilibrium between the 1H and 2H tautomers is often considered. The presence of the electron-withdrawing propan-1-one group at the 3-position would influence the electron density within the ring and thus the relative stability of the tautomers. Spectroscopic techniques, particularly NMR in different solvents, and computational studies are typically employed to investigate the predominant tautomeric form in solution and in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure (e.g., DFT)

No dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations focused on the molecular geometry and electronic structure of 1-(4H-1,2,4-triazol-3-yl)propan-1-one have been found. Such a study would typically involve optimizing the molecule's 3D structure to find its lowest energy conformation and calculating key geometrical parameters like bond lengths and angles. While DFT calculations are common for other substituted triazole derivatives, this specific analysis is not available for the requested compound. nih.govtandfonline.com

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Investigations

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not present in the surveyed literature. FMO analysis is crucial for understanding a molecule's reactivity and electronic properties. nih.govyoutube.com For related but structurally distinct triazole derivatives, FMO analysis has been conducted, revealing insights into their electronic behavior, but this data cannot be extrapolated to the target molecule. researchgate.netdntb.gov.ua

Natural Bond Orbital (NBO) and Transition Density Matrix (TDM) Analyses

There are no available NBO or TDM analyses for this compound. NBO analysis helps in understanding charge distribution, intramolecular interactions, and the nature of chemical bonds. nih.gov TDM analysis is used to study electronic transitions. While these analyses have been performed for more complex triazole-containing structures to understand charge transfer and stability, the specific results for the requested compound are unpublished. bohrium.comdntb.gov.ua

Studies of Molecular Electrostatic Potentials (MEP)

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published. This type of analysis is available for other triazole-based compounds but is missing for this specific one. tandfonline.com

Theoretical Predictions of Nonlinear Optical (NLO) Properties

No theoretical predictions concerning the nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound were found. Such studies are valuable for identifying materials for optoelectronic applications and have been carried out for other, more complex triazole derivatives, but not for the subject of this article. bohrium.comnih.govdntb.gov.ua

Computational Analysis of Solvent Effects on Energetic Behavior

Research detailing the computational analysis of how different solvents affect the energetic behavior and stability of this compound is not available. These studies, often using models like the Onsager model, are important for understanding chemical behavior in solution but have not been applied to this compound in the existing literature. tandfonline.com

Biological and Pharmaceutical Research of 1,2,4 Triazole Containing Propanone Derivatives

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)

Derivatives of 1,2,4-triazole (B32235) are well-recognized for their broad-spectrum antimicrobial properties. aip.org The incorporation of a propanone structure can modulate this activity, leading to compounds with significant efficacy against various pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the potent antibacterial and antifungal activities of 1,2,4-triazole derivatives. nih.govnih.gov These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. For instance, certain novel 1,2,4-triazole derivatives have shown significant inhibitory effects against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. nih.govresearchgate.net The activity is often influenced by the nature and position of substituents on the triazole and propanone rings. Some derivatives have exhibited antimicrobial activity comparable or even superior to standard drugs like Ampicillin and Fluconazole (B54011). nih.govresearchgate.net

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivative 12h | MDR E. coli | 0.25 | nih.gov |

| Ofloxacin-Triazole Hybrid 13 | S. aureus | 0.25 - 1 | nih.gov |

| Clinafloxacin-Triazole Hybrid 14a | MRSA | 0.25 | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol Derivative 36 | S. pyogenes | 0.132 (mM) | nih.gov |

| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (I ) | E. coli k88a | 0.039 | scispace.com |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II ) | E. coli k88 ad | 0.039 | scispace.com |

| Novel Triazole [I] | C. albicans | 0.00625 - 0.05 | bioworld.com |

Antiviral Activity:

The 1,2,4-triazole scaffold is a component of known antiviral drugs like Ribavirin. nih.govnuft.edu.ua Research has explored new derivatives for activity against a range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govresearchgate.netbohrium.com The mechanism of action can vary, with some compounds acting as isosteric analogs of existing drugs, thereby interfering with viral replication. nih.govbohrium.com For example, isosteric analogs of Acyclovir containing a 1,2,4-triazole ring have shown activity against HSV-1. bohrium.com

The antimicrobial potential of 1,2,4-triazole-propanone derivatives is primarily assessed using established in vitro methods to determine their efficacy against various microbial strains.

Disc Diffusion and Well Diffusion Assays: These are common preliminary screening methods. aip.orgresearchgate.net A filter paper disc or an agar (B569324) well is impregnated with the test compound and placed on an agar plate inoculated with a specific microorganism. The plate is then incubated, and the diameter of the resulting zone of inhibition around the disc or well is measured. A larger zone indicates greater antimicrobial activity.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC): This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.gov Serial dilutions of the test compound are prepared in a liquid growth medium in test tubes or microtiter plates. Each dilution is then inoculated with a standardized number of microbial cells and incubated. The MIC is identified as the lowest concentration of the compound at which no turbidity (i.e., no microbial growth) is observed. nih.gov

A primary mechanism for the antifungal activity of triazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and integrity. bioworld.comnih.gov

The triazole ring of the antifungal agent binds to the heme iron atom in the active site of CYP51. nih.gov This interaction blocks the demethylation of lanosterol, the precursor to ergosterol. nih.gov The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.gov This disruption of the membrane structure and function ultimately inhibits fungal growth and replication. nih.gov The specificity of triazoles for fungal CYP51 over mammalian cytochrome P450 enzymes contributes to their therapeutic index. nih.gov

Anticancer and Cytotoxic Activity Investigations (Cell Line Studies)

The 1,2,4-triazole scaffold is present in several anticancer drugs, such as Letrozole (B1683767) and Anastrozole (B1683761). nih.gov Consequently, novel propanone derivatives of 1,2,4-triazole have been extensively synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.govisres.org Studies have shown that certain derivatives exhibit significant antiproliferative activity against breast (MCF-7), cervical (HeLa), lung (A549), and colon (Caco-2, HCT-116) cancer cell lines. nih.govacs.org The potency of these compounds is often dependent on the specific substitutions on the aromatic rings attached to the core structure. nih.gov

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Propane-1-one Derivative 7e (X₁:X₂ = Cl, R = Ph) | HeLa | 2.9 | nih.gov |

| Propane-1-one Derivative 7e (X₁:X₂ = Cl, R = Ph) | MCF-7 | 4.7 | nih.gov |

| Butane-1,4-dione Derivative 10a | HeLa | 5.6 | nih.gov |

| Butane-1,4-dione Derivative 10a | MCF-7 | 6.43 | nih.gov |

| Triazole Derivative 17 | MCF-7 | 0.31 | acs.org |

| Triazole Derivative 22 | Caco-2 | 4.98 | acs.org |

| Triazole Derivative 25 | Caco-2 | 7.22 | acs.org |

| Betulin-Triazole Derivative Bet-TZ1 | A375 (Melanoma) | 22.41 | mdpi.com |

The most common method for assessing the in vitro cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. aatbio.comabcam.comspringernature.com

The principle of the MTT assay is based on the metabolic activity of viable cells. aatbio.comberkeley.edu The yellow, water-soluble tetrazolium salt, MTT, is taken up by living cells and reduced by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, into a purple, insoluble formazan (B1609692) product. abcam.comabcam.com The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. aatbio.com Dead cells lack the necessary enzymatic activity to reduce MTT. aatbio.com After a specified incubation period with the test compound, the formazan crystals are solubilized, and the absorbance of the resulting purple solution is measured using a spectrophotometer, typically at a wavelength of 570 nm. abcam.com A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability and thus reflects the cytotoxic effect of the compound.

The cytotoxic effects of 1,2,4-triazole-propanone derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.gov This process involves a cascade of molecular events that lead to characteristic morphological and biochemical changes in the cell.

Key mechanisms identified in studies of triazole derivatives include:

Induction of Apoptosis: Many triazole derivatives have been shown to trigger apoptosis in cancer cells. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govtandfonline.com

Mitochondrial Depolarization: Some compounds cause a reduction in the mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for cleaving cellular proteins and dismantling the cell. nih.govtandfonline.com

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase. tandfonline.com This prevents cancer cells from progressing through division and proliferation, ultimately leading to cell death. tandfonline.com

Anti-Inflammatory and Analgesic Research

Derivatives of 1,2,4-triazole have also been investigated for their potential as anti-inflammatory and analgesic agents. nih.govtandfonline.com Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The ability of these compounds to modulate inflammatory pathways makes them attractive candidates for new drug development.

In vivo animal models are commonly used to evaluate these properties. The carrageenan-induced paw edema model in rats is a standard method for assessing acute anti-inflammatory activity. scielo.brnih.gov Injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw volume after administration of the test compound is measured. For analgesic activity, the acetic acid-induced writhing test in mice is frequently employed. scielo.br Acetic acid injection causes abdominal constrictions (writhing), and a potent analgesic will reduce the number of these responses. scielo.br

Studies have shown that some 1,2,4-triazole derivatives can significantly inhibit edema formation and reduce the number of writhes, with some compounds showing efficacy comparable to standard drugs like ibuprofen (B1674241) and indomethacin. nih.gov

| Compound Type | Assay | Activity (% Inhibition) | Reference |

|---|---|---|---|

| Triazole Derivative Compound A | Carrageenan-induced paw edema (3h) | 91% | nih.gov |

| Triazole Derivative Compound B | Carrageenan-induced paw edema (3h) | 81% | nih.gov |

| Benzothiazole Derivative 17c | Carrageenan-induced paw edema (3h) | 80% | tandfonline.com |

| Benzothiazole Derivative 17i | Carrageenan-induced paw edema (3h) | 78% | tandfonline.com |

| Indomethacin Analogue 2a-2f | Acetic acid-induced writhing | Significant peripheral analgesic effect | acs.org |

Antioxidant Activity Studies

The investigation of synthetic antioxidants is a crucial area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases. nih.govresearchgate.netisres.org Overproduction of reactive oxygen species (ROS) can lead to cellular damage, contributing to conditions like cancer, neurodegenerative diseases, and rheumatoid arthritis. nih.govresearchgate.net Synthetic compounds, including derivatives of 1,2,4-triazole, have shown promise as antioxidants capable of neutralizing free radicals. nih.govresearchgate.net

Studies on various 1,2,4-triazole derivatives have demonstrated their potential to act as ROS scavengers. unifi.it The chemical structure of these compounds can be modified to enhance their antioxidant capabilities. zsmu.edu.ua For instance, research on 1,2,4-triazole-3-thiones and S-alkylated 1,2,4-triazoles has shown that the former generally exhibit good inhibitory effects against oxidative processes. isres.org The introduction of different substituents, such as phenol (B47542) and pyridine (B92270) groups, to the 1,2,4-triazole ring has also been explored to develop more potent antioxidant agents. isres.org

One study synthesized a series of 1,2,4-triazole derivatives containing an alkoxy moiety and evaluated their antioxidant activity using a DPPH radical scavenging assay. ekb.eg The results indicated that while most tested compounds showed moderate activity, compound 8b exhibited noteworthy antioxidant potential. ekb.eg Similarly, new derivatives of butylated hydroxytoluene (BHT), a known antioxidant, incorporating a Schiff base-1,2,4-triazole structure were synthesized and screened. isres.org These compounds were found to inhibit stable DPPH free radicals effectively. isres.org The ongoing research in this area highlights the potential of 1,2,4-triazole derivatives as a basis for developing new and effective antioxidant drugs. zsmu.edu.ua

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-triazole-3-thiol series | DPPH scavenging | Derivative 1a (with phenyl group) showed the highest activity. | isres.org |

| 4H-1,2,4-triazole-3-thione derivatives | ABTS scavenging | Compounds 9a-d and 9f showed very good scavenging activity. | isres.org |

| Schiff base-1,2,4-triazoles (BHT derivatives) | DPPH scavenging | Inhibited free radicals at a level higher than the standard antioxidant BHT. | isres.org |

| 1,2,4-triazole with alkoxy moiety | DPPH scavenging | Compound 8b showed remarkable activity with an SC50 of 49.4 µM. | ekb.eg |

Exploration of 1,2,4-Triazole Propanone Scaffolds in Agrochemical Development (Fungicides, Herbicides, Bactericides)

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, serving as a critical pharmacophore in a wide range of fungicides, herbicides, and bactericides. rjptonline.orgarkema.com These compounds are vital for protecting crops from pathogens and weeds, thereby ensuring food security. rjptonline.orggoogle.com

Fungicides: Triazole fungicides are among the most important and widely used agricultural chemicals for controlling fungal diseases in crops. google.comnih.gov Their primary mode of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. google.comnih.govmdpi.com This disruption leads to abnormal fungal growth and eventual cell death. google.com Numerous novel 1,2,4-triazole derivatives are continuously being designed and synthesized to combat a broad spectrum of plant pathogens. nih.govmdpi.comnih.gov For example, a series of 1,2,4-triazole derivatives containing an oxime ether and phenoxy pyridine moiety were synthesized and showed potent fungicidal activities. nih.govnih.gov Compound 5a4 from this series exhibited broad-spectrum activity with EC50 values of 1.59, 0.46, and 0.27 mg/L against S. sclerotiorum, P. infestans, and R. solani, respectively. nih.govnih.gov

Herbicides: 1,2,4-triazole derivatives also possess significant herbicidal properties. rjptonline.orgnih.gov One of the targeted enzymes for triazole-based herbicides is imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), which is involved in the histidine biosynthetic pathway in plants but is absent in mammals, making it a safe and effective target. nih.gov A series of 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were designed as IGPD inhibitors and showed moderate to good herbicidal activities against barnyard grass. nih.gov Similarly, other research has focused on synthesizing triazole derivatives containing a pyrazole (B372694) moiety, with some compounds showing up to 80% inhibition against lettuce and bentgrass. researchgate.net

Bactericides: The antibacterial potential of 1,2,4-triazole derivatives against plant pathogens is also an active area of research. nih.govnih.govmdpi.com These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antibacterial efficacy is often influenced by the specific substituents on the triazole ring. nih.govresearchgate.net For instance, the presence of a phenylpiperazine moiety has been found to be important for high antibacterial activity. nih.gov In one study, newly synthesized 1,2,4-triazole derivatives showed significant activity against eight out of nine bacterial strains tested, indicating their potential for broad-spectrum bacterial growth inhibition. researchgate.net Another study found that some amide derivatives containing a 1,2,4-triazole moiety displayed high antibacterial activity against R. solanacearum. rjptonline.org

| Compound Series/Name | Agrochemical Type | Target/Test Organism | Key Result | Reference |

|---|---|---|---|---|

| 5a4 (Oxime ether derivative) | Fungicide | S. sclerotiorum, P. infestans, R. solani | EC50 values of 1.59, 0.46, and 0.27 mg/L respectively | nih.govnih.gov |

| 5b2 (Oxime ether derivative) | Fungicide | S. sclerotiorum | EC50 value of 0.12 mg/L | nih.govnih.gov |

| Compound 6h (Carboxamide fragment) | Fungicide | Physalospora piricola | EC50 = 13.095 µg/mL | mdpi.com |

| 5-A3 & 5-B4 (Carboxylic esters) | Herbicide | Barnyard grass | Good inhibitory activity at 250 g/hm² | nih.gov |

| Compounds 6f & 6g (Pyrazole moiety) | Herbicide | Lettuce and bentgrass | 80% inhibitory activity | researchgate.net |

| Compounds 4m & 4q (Amide derivative) | Bactericide | R. solanacearum | 71% and 65% inhibitory rates at 200 mg/L | rjptonline.org |

Material Science and Other Applications

Coordination Chemistry Applications as Ligands

The 1,2,4-triazole (B32235) ring is an excellent ligand for coordinating with metal ions due to the presence of three nitrogen atoms with available lone pairs of electrons. These nitrogen atoms can act as donors, allowing the triazole moiety to function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination complexes and polymers. wikipedia.orgresearchgate.net

Derivatives of 1,2,4-triazole have been used to synthesize complexes with various transition metals, including Ni(II), Cu(II), Zn(II), Cd(II), Co(II), and Pd(II). ekb.egnih.govekb.eg The coordination can occur through different nitrogen atoms of the ring, and other functional groups present on the triazole scaffold can also participate in binding. For instance, in 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate, coordinating to metal ions through a nitrogen atom of the amino group and the sulfur atom of the thiol group. researchgate.netnih.gov

In the case of 1-(4H-1,2,4-triazol-3-yl)propan-1-one, the nitrogen atoms of the triazole ring are expected to be the primary coordination sites. The oxygen atom of the propan-1-one carbonyl group could also potentially engage in coordination, allowing the molecule to act as a bidentate chelating ligand. This versatility makes it a promising candidate for constructing metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic, catalytic, or photoluminescent properties.

Table 1: Examples of 1,2,4-Triazole Derivatives as Ligands in Coordination Chemistry

| Ligand | Metal Ions | Coordination Mode | Resulting Geometry | Reference |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Bidentate (via S and N of amino group) | Tetrahedral | researchgate.netnih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Bidentate (via S and N of amino group) | Square Planar | researchgate.netnih.gov |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Co(II), Ni(II), Cu(II) | Not specified | Octahedral | ekb.egekb.eg |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Pd(II) | Not specified | Square Planar | ekb.egekb.eg |

| N,N'-(4H-1,2,4-triazole-3,5-diyl)bis(4-methoxybenzamide) | Cr(III), Fe(III) | Not specified | Octahedral | ejtas.com |

| N,N'-(4H-1,2,4-triazole-3,5-diyl)bis(4-methoxybenzamide) | Ni(II) | Not specified | Square Planar | ejtas.com |

Development of Functional Materials Based on Triazole Scaffolds

The 1,2,4-triazole scaffold is integral to the development of a wide array of functional materials. lifechemicals.com Its derivatives are utilized in applications ranging from corrosion inhibitors and ionic liquids to advanced polymers and energetic materials. nih.govlifechemicals.com The stability of the triazole ring and its ability to engage in strong intermolecular interactions are key to its utility in material science. acs.org

Applications of 1,2,4-Triazole-Based Functional Materials:

Corrosion Inhibitors: Triazole derivatives have shown effectiveness in preventing the corrosion of metals. nih.govlifechemicals.com

Polymers: They serve as building blocks for polymers with applications such as light-emitting devices. lifechemicals.com

Ionic Liquids: The triazole moiety is found in the structure of some ionic liquids. lifechemicals.com

Agrochemicals: Many compounds containing the 1,2,4-triazole ring are used in agriculture. nih.gov

Energetic Materials: The high nitrogen content of the triazole ring makes it a suitable component for high-energy density materials. acs.org

Given its structure, this compound could be a precursor for creating specialized polymers or could be modified to enhance properties like corrosion inhibition. The presence of both the triazole ring and a reactive ketone group provides handles for polymerization or for grafting onto surfaces to create functional coatings.

Table 2: Functional Materials Derived from 1,2,4-Triazole Scaffolds

| Material Type | Application | Example Compound Class | Reference |

| Corrosion Inhibitors | Protection of metals | General 1,2,4-triazole derivatives | nih.govlifechemicals.com |

| Organic Polymers | Light-emitting devices | General 1,2,4-triazole derivatives | lifechemicals.com |

| Ionic Liquids | Solvents, electrolytes | General 1,2,4-triazole derivatives | lifechemicals.com |

| Energetic Materials | Propellants, explosives | Bis(1,2,4-triazoles) | acs.org |

Potential in Optoelectronic Applications

Recent research has highlighted the potential of 1,2,4-triazole derivatives in the field of optoelectronics, particularly for their nonlinear optical (NLO) properties. dntb.gov.uabohrium.com NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is related to its polarizability and hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of novel 1,2,4-triazole derivatives. dntb.gov.uabohrium.comresearchgate.netresearchgate.net These studies have shown that by carefully selecting substituents on the triazole ring, it is possible to tune the electronic properties and enhance the NLO response. For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated significant first and second hyperpolarizabilities, indicating their potential for NLO applications. bohrium.comresearchgate.net The compound with a nitro group (an electron-withdrawing group) exhibited the most promising NLO characteristics. bohrium.com

Although this compound itself has not been specifically studied for its NLO properties, its structure contains the necessary triazole core. By functionalizing this molecule, for instance, by creating derivatives through the ketone group, it may be possible to design new materials with significant NLO responses suitable for optoelectronic devices.

Table 3: Calculated Nonlinear Optical Properties of an Example 1,2,4-Triazole Derivative

Data for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (Compound 7c from the source)

| Property | Value | Unit |

| HOMO-LUMO Energy Gap (ΔE) | 4.618 | eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

| Source: bohrium.comresearchgate.netresearchgate.net |

Role as Building Blocks in Complex Organic Synthesis

The 1,2,4-triazole ring is a valuable scaffold in organic synthesis, serving as a versatile building block for the construction of more complex molecules with diverse functionalities. lifechemicals.comqu.edu.sa Various synthetic methods have been developed for the efficient preparation of substituted 1,2,4-triazoles. frontiersin.orgorganic-chemistry.org These heterocyclic cores are then utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov

The compound this compound possesses multiple reactive sites that make it a useful intermediate in multi-step synthesis.

The Ketone Group: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and condensation reactions to build larger molecular frameworks.

The Triazole Ring: The N-H proton on the triazole ring can be deprotonated, allowing for N-alkylation or N-arylation, thus introducing various substituents. The ring itself can also participate in cycloaddition reactions.

This reactivity allows this compound to be a starting point for creating a library of more complex derivatives. For example, it could be used in the synthesis of novel hexahydroquinoline-carbonitriles or other fused heterocyclic systems, which are of interest in medicinal chemistry and material science. researchgate.net The ability to easily generate diverse structures from a common triazole core is a significant advantage in the discovery of new functional molecules. acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The chemical compound 1-(4H-1,2,4-triazol-3-yl)propan-1-one belongs to the broad and pharmacologically significant class of 1,2,4-triazole (B32235) derivatives. researchgate.netchemmethod.com A comprehensive review of current scientific literature indicates that while the 1,2,4-triazole nucleus is a cornerstone of numerous therapeutic agents, dedicated research focusing specifically on this compound is not extensively documented. lifechemicals.comnih.gov The academic understanding of this particular molecule is therefore largely inferential, based on the well-established chemical properties and biological activities of its structural analogues.

The 1,2,4-triazole ring is a well-known pharmacophore, a key structural feature responsible for the biological activity of many drugs. chemmethod.comnih.gov Compounds incorporating this heterocycle exhibit a wide spectrum of bioactivities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. researchgate.netnih.govnih.gov The efficacy of these compounds often stems from the ability of the nitrogen-rich triazole ring to coordinate with metallic ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological receptors. tandfonline.com

Identification of Emerging Research Avenues

Given the limited specific research on this compound, the field is open to numerous avenues of investigation, from fundamental synthesis to broad biological screening.

Novel Synthesis and Characterization: A primary research avenue is the development and optimization of efficient synthetic routes to produce this compound with high purity and yield. Following successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to unequivocally confirm its structure and understand its three-dimensional conformation.

Broad-Spectrum Biological Screening: Leveraging the known activities of the 1,2,4-triazole class, a logical next step is to perform broad-spectrum in vitro biological screening. researchgate.net This should encompass assays for antifungal activity against pathogenic strains like Candida albicans, antibacterial activity against both Gram-positive and Gram-negative bacteria, and cytotoxic activity against various human cancer cell lines. chemmethod.comnih.govresearchgate.net The table below summarizes the established activities of related triazole compounds, providing a rationale for targeted screening.

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-amino-4H-1,2,4-triazole derivatives | Anticonvulsant | Effectively interacts with the GABA-A receptor, outperforming standard drugs in some models. | researchgate.net |

| Clinafloxacin-triazole hybrids | Antibacterial / Antifungal | Potent activity, comparable to or better than reference drugs like chloramphenicol (B1208) and fluconazole (B54011). | nih.gov |

| 1,2,4-Triazole-3-thione derivatives | Antibacterial | Showed significant activity against Gram-positive bacteria, with some derivatives being more potent than ampicillin. | mdpi.com |

| Triazole-fused fluoroquinolones | Antibacterial | Exhibited considerable antibacterial activities. | nih.gov |

| 1,2,4-Triazole derivatives containing amino acid fragments | Antifungal | Some compounds exhibited better antifungal activity against phytopathogenic fungi than the control drug mefentrifluconazole. | nih.gov |

Medicinal Chemistry and Analogue Development: Should initial screenings yield promising results, an immediate research avenue would be the design and synthesis of a library of derivatives. Modifications could include substitution on the ethyl chain or the synthesis of related isomers to establish structure-activity relationships (SAR). nih.gov For instance, creating analogues with different alkyl chains or introducing aromatic groups could significantly modulate biological activity.

Agrochemical Applications: Beyond medicinal applications, many 1,2,4-triazole derivatives are potent fungicides and herbicides used in agriculture. nih.govnih.gov Therefore, screening this compound for activity against common plant pathogens could open a new line of commercially relevant research. nih.gov

Challenges and Opportunities in the Field

The primary challenge in the study of this compound is the current lack of foundational research. Establishing a reproducible synthesis and obtaining the compound in sufficient quantity and purity for extensive testing is the first hurdle that must be overcome.

However, this challenge presents a significant opportunity. The vast and well-documented biological potential of the 1,2,4-triazole scaffold provides a strong rationale for investigating this previously underexplored member of the family. researchgate.netdergipark.org.tr The opportunity lies in the potential for discovering novel biological activities or a unique activity profile that distinguishes it from other triazole derivatives. Because the field for this specific compound is not crowded, any positive findings would be highly novel and impactful.

Furthermore, there is an opportunity to employ modern research methodologies from the outset. Computational studies, such as molecular docking, can be used to predict potential biological targets before extensive in vitro screening, thereby saving resources and guiding experimental design. nih.gov The synthesis of this compound and its derivatives also offers a platform for developing novel synthetic methodologies that could be applicable to other heterocyclic systems. organic-chemistry.org The exploration of this compound represents a chance to fill a knowledge gap in medicinal and materials chemistry, with the potential to develop new therapeutic agents, agrochemicals, or functional materials. lifechemicals.com

Q & A

What are the standard synthetic routes for 1-(4H-1,2,4-triazol-3-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

Basic:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, S-substituted triazole derivatives are prepared by reacting a triazole-thione precursor with electrophilic agents like epoxides or halides under basic conditions (e.g., K₂CO₃ in water or ethanol). Key steps include controlling stoichiometry and reaction time to avoid side products .

Advanced:

Optimization strategies:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 pathways, while aqueous conditions favor epoxide ring-opening (as in ).

- Catalysis: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

- Temperature: Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) resolves tautomeric impurities common in triazoles .

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Basic:

Core characterization techniques:

- ¹H/¹³C NMR: Identifies proton environments and carbonyl/heterocyclic carbons.

- HR-MS: Confirms molecular formula and detects isotopic patterns.

- X-ray crystallography: Resolves tautomerism (e.g., 1H vs. 4H triazole forms) using SHELXL refinement .

Advanced:

Addressing ambiguities:

- Tautomerism: Use 2D NMR (COSY, NOESY) to differentiate between 1H- and 4H-triazole tautomers. Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-311+G(d,p)) .

- Crystallographic challenges: For twinned or low-resolution data, employ SHELXD for structure solution and OLEX2 for visualization. Validate hydrogen bonding networks using Mercury software .

What in vitro assays are suitable for evaluating the antimicrobial activity of this compound, and how should discrepancies between MIC and MBC values be interpreted?

Basic:

Standard protocols:

- MIC/MBC assays: Serial broth dilution (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) strains. MIC values ≤31.25 µg/mL indicate potency .

- Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC .

Advanced:

Interpreting discrepancies:

- High MIC/low MBC: Suggests bacteriostatic activity due to target inhibition without cell lysis.

- Method limitations: Serial dilution variability ( notes ±1 log dilution error). Confirm results with agar diffusion or flow cytometry.

- Mechanistic insights: Use proteomics to identify disrupted pathways (e.g., cell wall synthesis in P. aeruginosa) .

How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed for accurate structural determination?

Basic:

Initial refinement steps:

- Data collection: Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.

- SHELXL integration: Apply TWIN/BASF commands for twinned datasets and PART instructions for disordered moieties .

Advanced:

Advanced troubleshooting:

- Twinning: Test for merohedral twinning using R₀.1/Rint ratios. Refine with HKLF5 format in SHELXL .

- Disorder modeling: Split occupancy for flexible groups (e.g., propan-1-one chains) and apply SIMU/SADI restraints. Validate with residual density maps .

What computational strategies reconcile discrepancies between DFT-predicted and experimental spectroscopic data?

Basic:

Standard DFT protocols:

- Geometry optimization: B3LYP/6-31G(d) for equilibrium structures.

- Spectroscopic simulation: TD-DFT for UV-Vis, IR, and NMR (GIAO method) .

Advanced:

Resolving mismatches:

- Solvent effects: Include PCM (Polarizable Continuum Model) for NMR chemical shifts in DMSO or water.

- Conformational sampling: Use molecular dynamics (MD) to account for rotameric states in solution.

- Dispersion correction: Apply Grimme’s D3 correction to improve van der Waals interactions in crystal packing predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.